6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium

Vue d'ensemble

Description

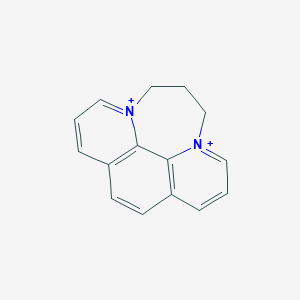

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazepine ring fused with a phenanthroline moiety, which contributes to its distinctive chemical behavior and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted phenanthrolines and diazepines are reacted in the presence of catalysts and solvents like acetonitrile or dimethylformamide (DMF). The reaction conditions often require elevated temperatures (around 100-150°C) and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where nucleophiles like amines or thiols replace halogen atoms.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.

Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in methanol.

Substitution: Alkyl halides or aryl halides in the presence of base catalysts like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Applications De Recherche Scientifique

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.

Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mécanisme D'action

The mechanism by which 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium exerts its effects involves interactions with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The pathways involved often include modulation of enzyme activity, interference with cellular signaling, and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenanthroline: A simpler analog without the diazepine ring, commonly used as a ligand in coordination chemistry.

Diazepine: Lacks the phenanthroline moiety, primarily studied for its pharmacological properties.

Benzodiazepines: Known for their sedative and anxiolytic effects, structurally related but with different functional groups.

Uniqueness

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Activité Biologique

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium (CAS Number: 15302-99-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a diazepine ring fused to a phenanthroline moiety. Its molecular formula is with a molecular weight of approximately 382.09 g/mol. Key physical properties include:

- Density : 1.24 g/cm³

- Boiling Point : 477.1 °C

- Flash Point : 223.7 °C

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.09 g/mol |

| Density | 1.24 g/cm³ |

| Boiling Point | 477.1 °C |

| Flash Point | 223.7 °C |

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dibromopropane with 1,10-phenanthroline under controlled conditions to yield the desired dibromide salt form. This method has been documented in various chemical literature sources .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of diazepine derivatives. For instance, compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines such as MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) . The mechanisms often involve apoptosis induction and cell cycle arrest at specific phases.

The proposed mechanism for the biological activity of diazepine derivatives includes:

- Induction of Apoptosis : Activation of apoptosis-related proteins leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M phase.

In vitro studies have demonstrated that certain derivatives can decrease mitochondrial membrane potential and induce morphological changes in cancer cells .

Case Studies

A notable case study involved the evaluation of various derivatives related to diazepino compounds in which one specific derivative exhibited stronger inhibitory effects compared to standard chemotherapeutic agents like 5-Fluorouracil (5-Fu). This derivative not only inhibited colony formation but also showed enhanced apoptotic activity in treated cells .

Table 2: Comparative Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Diazepino Derivative A | MGC-803 | 12.5 | Apoptosis induction |

| Diazepino Derivative B | EC-109 | 15.0 | Cell cycle arrest |

| Standard (5-Fu) | PC-3 | 20.0 | DNA synthesis inhibition |

Propriétés

IUPAC Name |

1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17/h1-2,4-9H,3,10-11H2/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCUMCOARYCLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165202 | |

| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-99-5 | |

| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.